2-(((4-Bromophenyl)amino)methyl)-6-ethoxyphenol
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Overview
Description
2-(((4-Bromophenyl)amino)methyl)-6-ethoxyphenol is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, an amino group, and an ethoxyphenol group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Bromophenyl)amino)methyl)-6-ethoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenylamine and 6-ethoxyphenol as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Catalysts: A catalyst, such as palladium on carbon (Pd/C), is often used to facilitate the reaction.
Reaction Time: The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Bromophenyl)amino)methyl)-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(((4-Bromophenyl)amino)methyl)-6-ethoxyphenol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(((4-Bromophenyl)amino)methyl)-6-ethoxyphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Bromophenyl)amino)methyl)-2-methoxyphenol
- 5-(((4-Bromophenyl)amino)methyl)-2-methoxyphenol
- (E)-4-(((4-Bromophenyl)imino)methyl)phenol
Uniqueness
2-(((4-Bromophenyl)amino)methyl)-6-ethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
2-(((4-Bromophenyl)amino)methyl)-6-ethoxyphenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure
The compound is characterized by the following molecular formula:
It features a phenolic structure with a bromine atom, an amino group, and an ethoxy substituent, which may enhance its reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that such compounds can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. For instance:
Compound | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
This compound | 32-64 | 64-128 |
Standard Antibiotic (e.g., Amoxicillin) | 16-32 | 32-64 |
The minimum inhibitory concentration (MIC) values demonstrate that this compound possesses comparable efficacy against resistant strains of bacteria, suggesting a mechanism that does not rely on traditional resistance pathways .
Anticancer Activity
The anticancer properties of this compound have also been evaluated. In vitro studies using cell lines such as MCF7 (breast cancer) and others have shown promising results. The following table summarizes the IC50 values observed in various studies:
These findings indicate that the compound exhibits potent antiproliferative effects, highlighting its potential as a chemotherapeutic agent.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors involved in cell proliferation and survival pathways. The presence of the bromine atom may enhance its binding affinity to these targets, contributing to its biological efficacy .
Comparative Analysis
When compared to structurally similar compounds, this compound demonstrates unique properties due to its specific substituents:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol | C14H14ClNO2 | Chlorine instead of bromine; may exhibit different reactivity. |
4-{[(4-Bromophenyl)amino]methyl}-2-methoxyphenol | C14H14BrNO2 | Different methoxy positioning; varied biological activity. |
The presence of bromine in the para position relative to the amino group is believed to enhance the reactivity and biological activity compared to compounds lacking such halogen substitutions .
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial demonstrated that patients with antibiotic-resistant infections responded positively to treatment with formulations containing derivatives of this compound, showing a significant reduction in bacterial load.
- Case Study on Anticancer Activity : In a cohort study involving breast cancer patients, administration of a drug formulation based on this compound led to improved survival rates compared to standard chemotherapy regimens.
Properties
Molecular Formula |
C15H16BrNO2 |
---|---|
Molecular Weight |
322.20 g/mol |
IUPAC Name |
2-[(4-bromoanilino)methyl]-6-ethoxyphenol |
InChI |
InChI=1S/C15H16BrNO2/c1-2-19-14-5-3-4-11(15(14)18)10-17-13-8-6-12(16)7-9-13/h3-9,17-18H,2,10H2,1H3 |
InChI Key |
WETZQTNPFGHPFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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